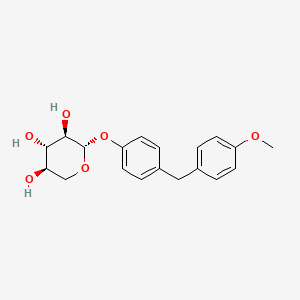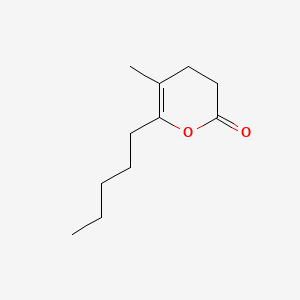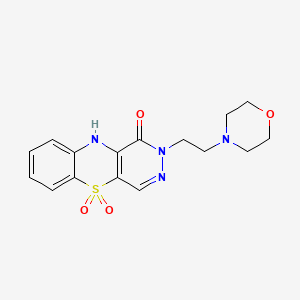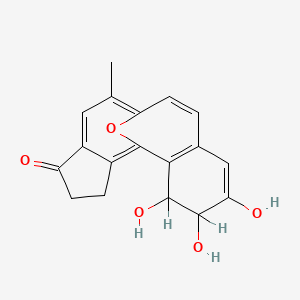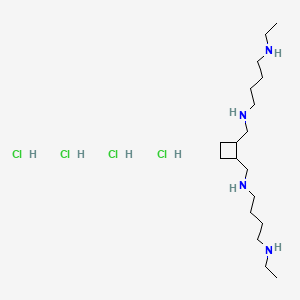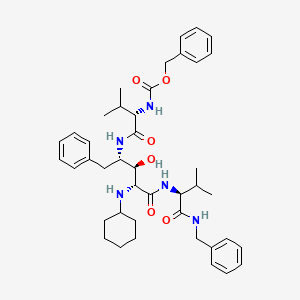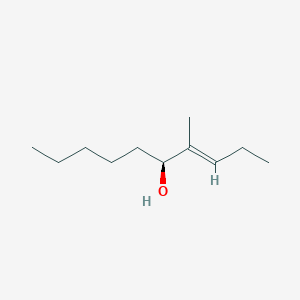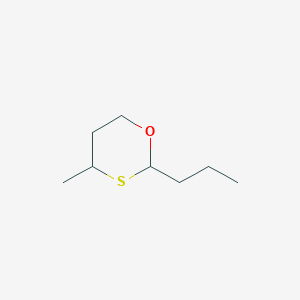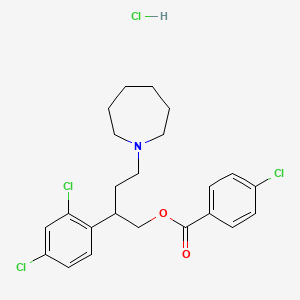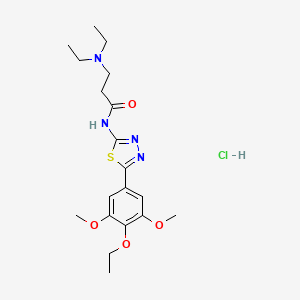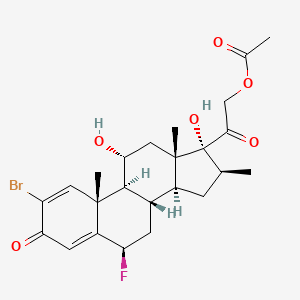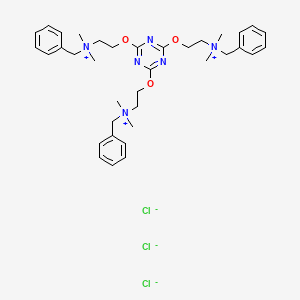
Benzenemethanaminium, N,N',N''-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride is a complex organic compound that features a benzenemethanaminium core linked to a triazine ring through multiple ether linkages. This compound is notable for its unique structure, which combines aromatic and triazine functionalities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride typically involves the reaction of benzenemethanaminium derivatives with triazine compounds. One common method includes the use of 2,4,6-trichloro-1,3,5-triazine as a starting material, which undergoes nucleophilic substitution reactions with benzenemethanaminium derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product .
化学反応の分析
Types of Reactions
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanaminium oxides, while substitution reactions can produce various substituted triazine derivatives .
科学的研究の応用
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction is facilitated by the triazine ring, which can form stable complexes with various biomolecules .
類似化合物との比較
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: A simpler analog with similar nucleophilic properties.
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of the target compound.
Melamine: Another triazine derivative with different applications in materials science.
Uniqueness
Benzenemethanaminium, N,N’,N’'-(1,3,5-triazine-2,4,6-triyltris(oxy-2,1-ethanediyl))tris(N,N-dimethyl-, trichloride is unique due to its combination of aromatic and triazine functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from simpler analogs .
特性
CAS番号 |
132684-36-7 |
|---|---|
分子式 |
C36H51Cl3N6O3 |
分子量 |
722.2 g/mol |
IUPAC名 |
benzyl-[2-[[4,6-bis[2-[benzyl(dimethyl)azaniumyl]ethoxy]-1,3,5-triazin-2-yl]oxy]ethyl]-dimethylazanium;trichloride |
InChI |
InChI=1S/C36H51N6O3.3ClH/c1-40(2,28-31-16-10-7-11-17-31)22-25-43-34-37-35(44-26-23-41(3,4)29-32-18-12-8-13-19-32)39-36(38-34)45-27-24-42(5,6)30-33-20-14-9-15-21-33;;;/h7-21H,22-30H2,1-6H3;3*1H/q+3;;;/p-3 |
InChIキー |
YFEINTCHYORYCR-UHFFFAOYSA-K |
正規SMILES |
C[N+](C)(CCOC1=NC(=NC(=N1)OCC[N+](C)(C)CC2=CC=CC=C2)OCC[N+](C)(C)CC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


